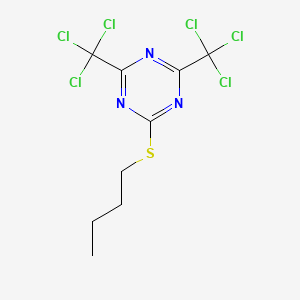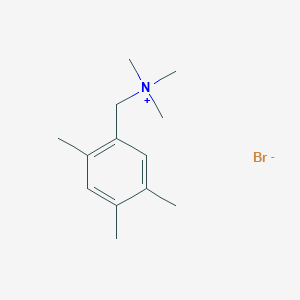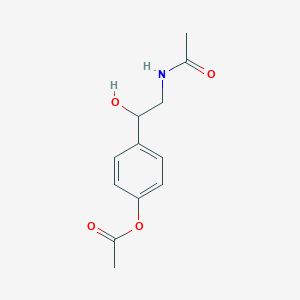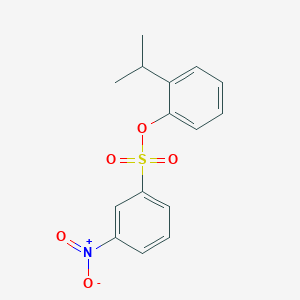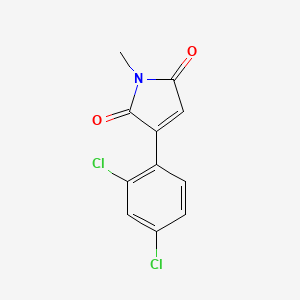![molecular formula C15H18ClNS B14694255 N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride CAS No. 33711-32-9](/img/structure/B14694255.png)
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride is a chemical compound with a complex structure that includes a sulfanylmethyl group attached to a phenylmethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride typically involves the reaction of 4-methylthiobenzyl chloride with benzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. The sulfanylmethyl group can form bonds with various biomolecules, influencing their function and activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(4-methylphenyl)sulfanylmethyl]aniline
- **N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline
- **N-phenyl-4-[(4-methylphenyl)sulfanylmethyl]aniline
Uniqueness
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride is unique due to its specific structure, which includes both a sulfanylmethyl group and a phenylmethanamine backbone
Propriétés
Numéro CAS |
33711-32-9 |
|---|---|
Formule moléculaire |
C15H18ClNS |
Poids moléculaire |
279.8 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NS.ClH/c1-13-7-9-15(10-8-13)17-12-16-11-14-5-3-2-4-6-14;/h2-10,16H,11-12H2,1H3;1H |
Clé InChI |
IYLNZNYMXIQBBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCNCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



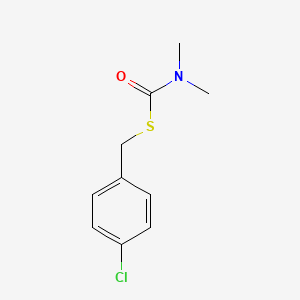

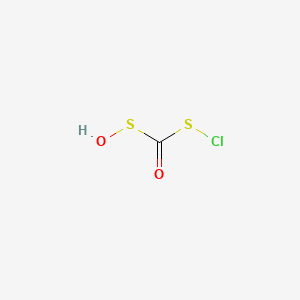
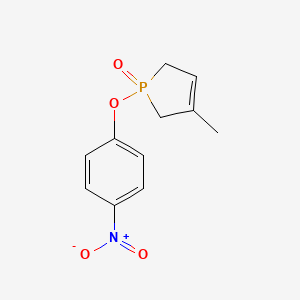
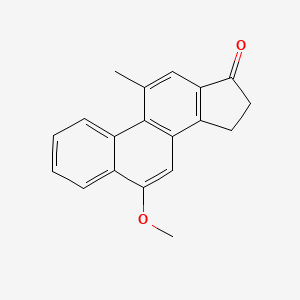
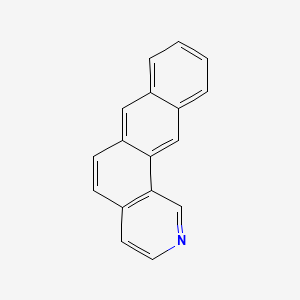
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
